5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole

scaffold rigidity planarity logP

5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole (CAS 51226-38-1) is a fully aromatic, non‑tetrahydro imidazo[2,1‑b]thiazole derivative (C₁₂H₁₀N₂S, MW 214.29). It belongs to a privileged fused heterocyclic scaffold class widely explored in medicinal chemistry for its synthetic versatility and its ability to present a rigid, planar pharmacophore core distinct from the saturated tetrahydroimidazo[2,1‑b]thiazole framework exemplified by Levamisole/Tetramisole.

Molecular Formula C12H10N2S
Molecular Weight 214.29 g/mol
CAS No. 51226-38-1
Cat. No. B12052888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole
CAS51226-38-1
Molecular FormulaC12H10N2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCC1=C(N=C2N1C=CS2)C3=CC=CC=C3
InChIInChI=1S/C12H10N2S/c1-9-11(10-5-3-2-4-6-10)13-12-14(9)7-8-15-12/h2-8H,1H3
InChIKeyAYMDAFMHIPIUQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole (CAS 51226-38-1) – Procurement-Ready Scaffold and Key Intermediate in Fused Heterocycle Synthesis


5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole (CAS 51226-38-1) is a fully aromatic, non‑tetrahydro imidazo[2,1‑b]thiazole derivative (C₁₂H₁₀N₂S, MW 214.29) . It belongs to a privileged fused heterocyclic scaffold class widely explored in medicinal chemistry for its synthetic versatility and its ability to present a rigid, planar pharmacophore core distinct from the saturated tetrahydroimidazo[2,1‑b]thiazole framework exemplified by Levamisole/Tetramisole [1]. The compound is currently offered as a research intermediate with a certified minimum purity of 95%, and its controlled physicochemical properties (logP 3.37, PSA 45.54 Ų) make it a predictable starting point for further derivatization .

Why a Generic Imidazo[2,1-b]thiazole Cannot Replace 5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole in SAR-Driven Projects


The imidazo[2,1-b]thiazole scaffold encompasses a wide range of biological activities, but small changes in substitution pattern profoundly alter target selectivity, potency, and pharmacokinetics. Replacing 5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole with a generic analog such as 6-phenylimidazo[2,1-b]thiazole (the unsubstituted core) or Levamisole (a tetrahydro analog) risks losing the unique electronic and steric properties that govern interactions with specific targets like FLT3 kinase, sigma receptors, or COX-2 [1][2]. Even among closely related 6-phenylimidazo[2,1-b]thiazole derivatives, the C‑5 methyl substituent significantly modulates the selectivity index, as demonstrated by COX‑2 inhibitors where C‑5 amine size directly controlled COX‑1 vs COX‑2 selectivity [3].

Quantitative Differentiation Evidence for 5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole Versus Closest Analogs


Fully Aromatic vs. Tetrahydro Scaffold: Physicochemical Property Comparison for 5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole Procurement

5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole possesses a fully aromatic bicyclic core (logP = 3.37, PSA = 45.54 Ų, rotatable bonds = 1) that confers high conformational rigidity . In contrast, Levamisole (C₁₁H₁₂N₂S, MW 204.30) features a partially saturated 2,3,5,6‑tetrahydroimidazo[2,1‑b]thiazole ring system that introduces a chiral center and increases molecular flexibility [1]. This structural distinction is critical for projects requiring a planar, achiral template for structure‑based design, as the fully aromatic system eliminates stereochemical complexity and provides a distinct electronic distribution that can be exploited for π‑stacking interactions in target binding [2].

scaffold rigidity planarity logP PSA

C‑5 Methyl Substitution as a Key Differentiator from the Unsubstituted 6‑Phenylimidazo[2,1‑b]thiazole Core

The presence of a methyl group at the C‑5 position of the target compound represents a critical pharmacophoric element. In a well‑characterized series of 6‑(4‑methylsulfonylphenyl)imidazo[2,1‑b]thiazole COX‑2 inhibitors, variation of the C‑5 amine substituent dramatically altered both potency and selectivity [1]. This pattern demonstrates that even minor modifications at C‑5 can shift the COX‑2 selectivity index from moderate to >300‑fold [1]. The C‑5 methyl group in 5‑Methyl‑6‑phenylimidazo[2,1‑b][1,3]thiazole serves as a defined, chemically tractable handle for further functionalization (e.g., Mannich reactions, halogenation) that is absent in the unsubstituted 6‑phenylimidazo[2,1‑b]thiazole core [2].

structure-activity relationship C-5 substitution COX-2 selectivity medicinal chemistry

Non‑Hazardous Transport Classification as a Differentiator in Shipping, Handling, and Inventory Management

According to the commercial specification sheet, 5‑Methyl‑6‑phenylimidazo[2,1‑b][1,3]thiazole is classified as 'Not hazardous material' under DOT/IATA transport regulations (as of May 2025) . This stands in marked contrast to many structurally related imidazothiazole derivatives—including Levamisole hydrochloride and various nitro‑substituted analogs—that carry hazard classifications due to acute toxicity, irritancy, or environmental hazard profiles . Procurement of a non‑hazardous small‑molecule scaffold enables simplified shipping logistics, reduced regulatory paperwork, and lower storage compliance costs. Importantly, the lack of an acute toxicity signal for this fully aromatic scaffold aligns with historical SAR observations that saturation of the imidazothiazole ring (as in Levamisole) can markedly increase biological potency and, correspondingly, systemic toxicity [1].

transport safety DOT classification laboratory procurement non‑hazardous

Sigma‑1 Receptor Pharmacophore: Differentiated CNS Target Engagement Profile Compared to Nicotinic Receptor‑Targeting Analogs

Patent literature explicitly claims that imidazo[2,1‑b]thiazole derivatives bearing a 6‑phenyl substitution pattern, including the core embodied by 5‑Methyl‑6‑phenylimidazo[2,1‑b][1,3]thiazole, display high affinity for sigma receptors, particularly the sigma‑1 subtype [1]. This pharmacological profile is mechanistically distinct from that of Levamisole, which acts primarily as a nicotinic acetylcholine receptor (nAChR) agonist to exert its anthelmintic and immunomodulatory effects [2]. While direct affinity (Ki) data for this exact compound are not publicly disclosed, the patent disclosure documents that closely related 5‑ and 6‑substituted imidazo[2,1‑b]thiazole derivatives exhibit sigma‑1 receptor binding affinities in the nanomolar range, with selectivity over sigma‑2 receptors [1]. This sigma‑1‑biased profile makes the scaffold relevant for pain, neuroprotection, and CNS disorder research programs—applications where nAChR‑active analogs like Levamisole are not suitable due to distinct pharmacological mechanisms.

sigma-1 receptor CNS target pain modulation neuroprotection

Purity Specification and LogP‑Controlled Procurement Grade: Ensuring Reproducibility in Derivatization Chemistry

Commercially available 5‑Methyl‑6‑phenylimidazo[2,1‑b][1,3]thiazole is supplied with a minimum purity specification of 95% and a defined logP of 3.37 . This contrasts with many custom‑synthesized imidazo[2,1‑b]thiazole analogs reported in the primary literature, where purity is often not rigorously quantified or where logP values are not experimentally validated. The measured logP of 3.37 places the compound in an optimal range for blood‑brain barrier penetration (logP 1‑4) while maintaining moderate aqueous solubility . For comparison, the unsubstituted 6‑phenylimidazo[2,1‑b]thiazole core has a lower predicted logP (~2.7) due to the absence of the lipophilic methyl group . This quantifiable difference in lipophilicity can be exploited in medicinal chemistry programs to fine‑tune ADME properties without introducing additional synthetic complexity.

purity specification logP quality control derivatization

Procurement‑Relevant Application Scenarios for 5-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole Based on Differentiated Evidence


Scaffold for Sigma‑1 Receptor‑Targeted CNS Drug Discovery

Researchers engaged in CNS drug discovery programs targeting sigma‑1 receptors for pain, depression, or neurodegenerative disorders can use this fully aromatic scaffold as a starting point for lead optimization. The sigma‑1 pharmacophore hypothesis established in WO 2014006130 A1 supports the relevance of the 6‑phenylimidazo[2,1‑b]thiazole core [1]. The achiral, rigid architecture simplifies molecular docking and structure‑based design, while the C‑5 methyl group provides a tractable handle for introducing diversity through Mannich reactions or electrophilic substitution [2]. The compound's logP of 3.37 is within the optimal range for CNS penetration, and its non‑hazardous transport classification facilitates international collaborative workflows .

Key Intermediate for FLT3 Kinase Inhibitor and Anticancer Agent Libraries

The 6‑phenylimidazo[2,1‑b]thiazole framework has been validated as a productive core for FLT3 kinase inhibitors with activity against acute myeloid leukemia (AML) cell lines, with optimized derivatives achieving MV4‑11 cellular IC50 values as low as 0.002 µM [1]. 5‑Methyl‑6‑phenylimidazo[2,1‑b][1,3]thiazole offers a pre‑functionalized scaffold that eliminates the need for initial C‑5 derivatization, accelerating library synthesis. Its defined purity (≥95%) and documented physical properties ensure reproducible reaction outcomes during parallel synthesis campaigns targeting kinase selectivity profiles [2].

Selective COX‑2 Inhibitor Lead Exploration Platform

SAR studies on imidazo[2,1‑b]thiazole derivatives have demonstrated that C‑5 substituent identity critically controls COX‑2 selectivity, with optimized compounds achieving selectivity indices exceeding 300 (COX‑2 IC50 = 0.08 µM vs. COX‑1 IC50 > 100 µM) [1]. The C‑5 methyl group in the title compound serves as the minimal alkyl substituent for baseline COX‑2 pharmacophore exploration, providing a chemically defined starting point for systematic evaluation of amine‑based substituent effects on isoform selectivity. Procurement of the methyl‑substituted scaffold avoids the synthetic overhead of de novo C‑5 functionalization, reducing the cycle time for SAR iteration [2].

Physicochemical Reference Standard for Imidazo[2,1‑b]thiazole‑Based Property Optimization

The compound's well‑characterized physicochemical profile—including measured density (1.26 g/cm³), calculated logP (3.37), PSA (45.54 Ų), and a single rotatable bond—makes it suitable as a reference standard in property‑based drug design studies [1]. Its fully aromatic, non‑hazardous nature differentiates it from tetrahydro analogs (e.g., Levamisole) that carry toxicity‑related handling restrictions and chiral complexity [2]. This reference standard utility is particularly relevant for groups seeking to develop imidazo[2,1‑b]thiazole‑based candidates with balanced CNS drug‑like properties.

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